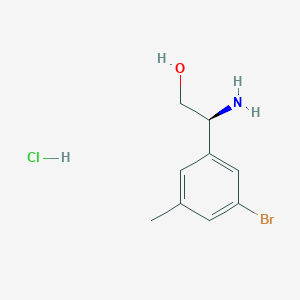![molecular formula C23H20N4S B2856482 5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde N-phenylhydrazone CAS No. 303986-85-8](/img/structure/B2856482.png)
5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde N-phenylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Drug Discovery and Development
HMS576L16 may have potential applications in drug discovery due to its structural similarity to compounds that interact with dihydrofolate reductase (DHFR) . DHFR is a key enzyme in the folate pathway, which is critical for DNA synthesis and repair. Inhibitors of DHFR are used as chemotherapeutic agents, and HMS576L16 could be explored for its efficacy and specificity in binding to DHFR, potentially leading to the development of new anticancer drugs.
Pharmacokinetics Analysis
Understanding the pharmacokinetics of HMS576L16 is crucial for determining its therapeutic potential. This includes studying its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s interaction with human and yeast DHFR could provide insights into its metabolic pathways and help predict its behavior in biological systems .
Translational Research
HMS576L16 could be used in translational research to bridge the gap between laboratory findings and clinical applications. Its effects on cellular models could be studied to understand its mechanism of action, which can then be translated into potential clinical benefits. This research could lead to the identification of biomarkers for diseases where DHFR plays a role .
Chemical Biology
In chemical biology, HMS576L16 can be used as a tool to study biological processes at the molecular level. Its ability to bind to specific enzymes like DHFR allows researchers to probe the function of these enzymes in various biological pathways. This can lead to a better understanding of disease mechanisms and the identification of therapeutic targets .
Biochemical Assays
HMS576L16 can be incorporated into biochemical assays to measure enzyme activity, particularly in assays designed to evaluate DHFR activity. By inhibiting DHFR, the compound can be used to assess the enzyme’s role in cell growth and survival, which is particularly relevant in cancer research .
Molecular Docking Studies
Molecular docking studies can be performed with HMS576L16 to predict its interaction with various biological targets. These computational studies help in visualizing the binding modes and affinities of the compound, which is valuable for rational drug design and optimization .
Proteomics and Metabolomics
HMS576L16 may be used as a standard or reference compound in mass spectrometry-based proteomics and metabolomics studies. Its unique structure can help in the identification and quantification of similar compounds in complex biological samples, aiding in the discovery of new biomarkers and therapeutic targets .
Synthetic Chemistry
The compound’s unique scaffold makes it an interesting subject for synthetic chemists. It can be used as a starting point for the synthesis of a variety of derivatives, which can then be screened for biological activity. This can lead to the discovery of new compounds with improved pharmacological profiles .
Mécanisme D'action
Target of Action
HMS576L16, also known as 5-[(4-methylphenyl)sulfanyl]-2-phenyl-4-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]-1H-imidazole, primarily targets Dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, playing a crucial role in DNA synthesis and cell growth .
Mode of Action
It is known that compounds targeting dhfr typically inhibit the enzyme’s activity, disrupting the synthesis of tetrahydrofolate and subsequently hindering dna synthesis .
Biochemical Pathways
By inhibiting DHFR, HMS576L16 affects the tetrahydrofolate synthesis pathway . This disruption can lead to a decrease in the production of certain nucleotides necessary for DNA synthesis, affecting cell growth and proliferation .
Result of Action
The inhibition of DHFR and the subsequent disruption of the tetrahydrofolate synthesis pathway can lead to a decrease in cell growth and proliferation . This makes HMS576L16 a potential candidate for the development of antimicrobial or anticancer drugs .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(E)-[4-(4-methylphenyl)sulfanyl-2-phenyl-1H-imidazol-5-yl]methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4S/c1-17-12-14-20(15-13-17)28-23-21(16-24-27-19-10-6-3-7-11-19)25-22(26-23)18-8-4-2-5-9-18/h2-16,27H,1H3,(H,25,26)/b24-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDMSJKRIJJLJN-LFVJCYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(NC(=N2)C3=CC=CC=C3)C=NNC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=C(NC(=N2)C3=CC=CC=C3)/C=N/NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde N-phenylhydrazone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2856403.png)
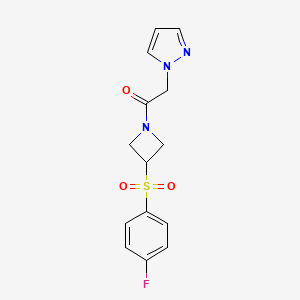
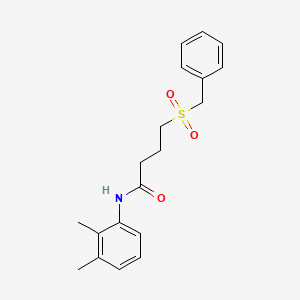
![12-[(4-Chlorophenyl)methyl]-11-methyl-13-{[3-(morpholin-4-yl)propyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2856406.png)
![N-(4-isopropylbenzyl)-2-(1-methyl-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2856407.png)
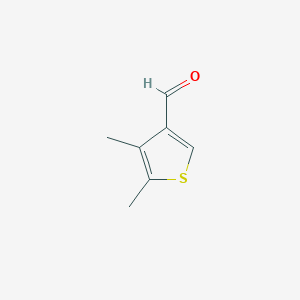
![5-Oxa-2-azaspiro[3.4]octan-7-ol hydrochloride](/img/structure/B2856411.png)
![4-[(2-Chloro-5-methylphenoxy)methyl]benzohydrazide](/img/structure/B2856412.png)
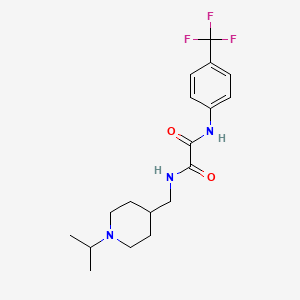
![4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}-N-pentylbenzamide](/img/structure/B2856416.png)
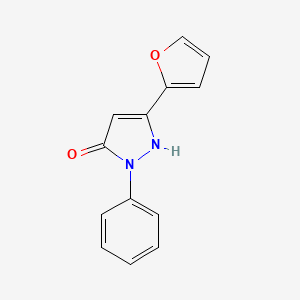
![(4-benzyl-3-(phenylethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B2856419.png)
![1,3-Benzothiazol-2-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2856420.png)
